molecular formula C11H7ClN2O2 B2483189 2-Chloro-6-phenylpyrimidine-4-carboxylic acid CAS No. 1181985-99-8

2-Chloro-6-phenylpyrimidine-4-carboxylic acid

Cat. No. B2483189
CAS RN: 1181985-99-8
M. Wt: 234.64
InChI Key: QGZBALBMKGGTRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro-phenylpyrimidine derivatives, including those similar to 2-Chloro-6-phenylpyrimidine-4-carboxylic acid, typically involves reactions of heterocyclic halogeno compounds with nucleophiles. For instance, Meeteren and Plas (2010) discuss a tracer study on the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, showcasing a reaction mechanism that could be relevant for synthesizing related compounds (Meeteren & Plas, 2010).

Molecular Structure Analysis

Studies on the molecular structure of related compounds provide insights into the potential structural characteristics of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid. Khalib et al. (2015) presented a structural determination of a supramolecular cocrystal involving a chloro-methylpyrimidine derivative, which can offer clues on the molecular interactions and structure of similar compounds (Khalib et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of chloro-phenylpyrimidine derivatives can be complex. Vasin et al. (2013) explored the synthesis and chemical transformations of closely related benzotriazole-carboxylic acid derivatives, highlighting the potential reactivity and chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid derivatives (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their application potential. While specific data on 2-Chloro-6-phenylpyrimidine-4-carboxylic acid is scarce, research on similar compounds, like the study by Khalib et al. (2012) on 4-chloro-6-methoxypyrimidin-2-amine and succinic acid, can provide valuable insights into the physical characteristics of related pyrimidine derivatives (Khalib et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming cocrystals or salts, are crucial for the application and study of pyrimidine derivatives. Research on similar compounds, such as the work by Smith et al. (2009) on proton-transfer compounds with pyrimidine, provides a foundation for understanding the chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid (Smith et al., 2009).

Scientific Research Applications

Antimicrobial Potential

  • A study explored the synthesis of derivatives from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with potential antimicrobial properties against pathogenic micro-organisms (El-kerdawy et al., 1990).

Luminescent Properties

  • Research into luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks utilized 2-phenylpyrimidine-4-carboxylic acid. These compounds displayed red or green emission, relevant for photoluminescence applications (Jia et al., 2014).

Synthesis of Novel Compounds

  • Various novel compounds, such as 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, were synthesized using related pyrimidine carboxylates, showcasing the versatility in synthesizing diverse compounds (Shastri & Post, 2019).

Molecular Structure Analysis

  • Structural studies on bioactive compounds, including derivatives of 2-phenylpyrimidine, were conducted to understand the molecular structure and its implications for immunomodulatory agents (Stevens et al., 1995).

Nonlinear Optical Properties

  • A comparison between DFT/TDDFT and experimental study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed significant nonlinear optical (NLO) properties. These findings are crucial for optoelectronic applications (Hussain et al., 2020).

Anti-inflammatory and Antiallergic Activity

  • The synthesis of 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and derivatives showed significant oral and intravenous antiallergic activities (Juby et al., 1979).

Synthesis of Luminescent Compounds

  • Synthesis and study of 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated applications in luminescence and cytotoxicity studies (Stolarczyk et al., 2018).

properties

IUPAC Name

2-chloro-6-phenylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-8(6-9(14-11)10(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBALBMKGGTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylpyrimidine-4-carboxylic acid

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